molecular formula C22H26N4O3 B2579111 (E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 1147693-02-4

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Cat. No.: B2579111
CAS No.: 1147693-02-4
M. Wt: 394.475
InChI Key: NCCZTUOUVBWVKY-UHFFFAOYSA-N
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Description

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Biological Activity

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide, also known by its CAS number 1147693-02-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3, with a molecular weight of 394.475 g/mol. Its structure features a cyano group, a pyrrole moiety, and an amide functional group which are often associated with biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Cytokine Modulation : Similar compounds have shown the ability to modulate cytokine release, which is crucial in inflammatory diseases.

Biological Activity Data

Activity IC50 (nM) Effect
Enzyme Inhibition96000Poor binder for certain targets
Cytokine Release InhibitionVariedInhibits IL-1β and IL-18 release in monocytes

Study 1: Cytokine Release Inhibition

A study evaluated the effects of a related compound on cytokine release from monocytes. The results indicated significant inhibition of interleukin (IL)-1β and IL-18 upon stimulation with bacterial products. This suggests that this compound could have therapeutic potential in treating inflammatory diseases by modulating cytokine production.

Study 2: Pharmacological Characterization

Another investigation characterized the pharmacological profile of similar compounds. Results showed that these compounds exhibited selective inhibition against specific caspases involved in inflammation, supporting their potential as anti-inflammatory agents.

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Anti-inflammatory Potential : The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further development in treating conditions like rheumatoid arthritis.
  • Selectivity : The selectivity for certain enzymatic pathways over others may reduce side effects commonly associated with less selective anti-inflammatory drugs.

Properties

IUPAC Name

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-10-26-15(2)12-17(16(26)3)13-18(14-23)22(28)25-19-5-7-20(8-6-19)29-11-9-21(24)27/h5-8,12-13H,4,9-11H2,1-3H3,(H2,24,27)(H,25,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZTUOUVBWVKY-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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